3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride
Description
3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is a quaternary ammonium salt featuring a benzyl chloride core substituted with a 3-(dimethylamino)propoxy group. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical or synthetic applications. Structurally, the dimethylamino group introduces basicity, while the benzyl chloride moiety provides electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
3-[3-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13;/h3,5-6,9H,4,7-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYCZSEVCPYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640317 | |
| Record name | 3-[3-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-62-2 | |
| Record name | 1-Propanamine, 3-[3-(chloromethyl)phenoxy]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3-(Chloromethyl)phenol with 3-Dimethylaminopropyl Chloride
The most common preparation method involves the nucleophilic substitution reaction between 3-(chloromethyl)phenol and 3-dimethylaminopropyl chloride under basic conditions:
- Reactants:
- 3-(Chloromethyl)phenol
- 3-Dimethylaminopropyl chloride hydrochloride
- Base (commonly sodium hydroxide or sodium hydride)
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Conditions: Reflux or heating between 90–120 °C
Procedure:
The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that attacks the alkyl chloride, forming the propoxybenzyl chloride linkage. The product is then isolated and converted to its hydrochloride salt by treatment with hydrochloric acid or ethereal hydrogen chloride.Yield and Purity:
Typically, yields range from 85% to over 90% with purity exceeding 98% after purification by recrystallization or chromatography.
Industrial Scale Adaptations
Industrial processes optimize the above reaction by:
- Using industrial-grade solvents and reagents.
- Controlling reaction parameters (temperature, molar ratios, reaction time) to maximize yield and minimize by-products.
- Employing continuous extraction and purification systems.
- Quality control ensures consistent purity suitable for pharmaceutical-grade applications.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Deprotonation & Etherification | 3-(Chloromethyl)phenol, 3-dimethylaminopropyl chloride, NaOH or NaH, DCM or DMF | 90–120 | 1–4 | Reflux or heating under inert atmosphere |
| Hydrochloride Salt Formation | Treatment with HCl or ethereal HCl | Room temp | 0.5–2 | Converts free base to stable salt |
| Purification | Recrystallization or column chromatography | N/A | N/A | Ensures >98% purity |
Use of Sodium Hydride (NaH):
Sodium hydride is often preferred for deprotonation due to its strong basicity and ability to generate phenolate ions efficiently, leading to higher reaction rates and yields.Solvent Effects:
Polar aprotic solvents like DMF enhance nucleophilicity and facilitate the substitution reaction, especially at elevated temperatures.Catalysts and Additives:
Some methods incorporate phase transfer catalysts or additives like diatomaceous earth to improve reaction efficiency and selectivity.
- A study demonstrated that controlling the molar ratio of 3-(chloromethyl)phenol to 3-dimethylaminopropyl chloride at approximately 1:1 to 1:1.2 improves yield and minimizes side reactions.
- Reaction times of 40–80 minutes at 90–120 °C are sufficient for complete conversion without significant degradation.
- The hydrochloride salt formation step is critical for isolating the compound in a stable, crystalline form, which facilitates handling and storage.
| Method | Key Reagents | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Base-mediated etherification | 3-(Chloromethyl)phenol, 3-dimethylaminopropyl chloride | DCM or DMF | NaOH or NaH | 90–120 | 1–4 hours | 85–92 | Common lab and industrial method |
| Catalyzed reaction with additives | Same as above + diatomaceous earth | Toluene | Dimethylamine | 45 | 10 hours | ~90 | Alternative catalyst system for amine synthesis |
| Salt formation | Free base + HCl or ethereal HCl | N/A | N/A | Room temperature | 0.5–2 hours | >98 purity | Final step to obtain hydrochloride salt form |
The preparation of 3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is well-established, primarily relying on the nucleophilic substitution of 3-(chloromethyl)phenol with 3-dimethylaminopropyl chloride under basic conditions, followed by conversion to the hydrochloride salt. Reaction optimization focuses on molar ratios, temperature control, and purification techniques to achieve high yield and purity. Industrial methods adapt these protocols for scale-up while maintaining stringent quality standards.
This synthesis approach is supported by multiple research findings and patent literature, ensuring its reliability and reproducibility for both laboratory and commercial production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The chloride group can be replaced by other nucleophiles.
Oxidation reactions: The compound can be oxidized to form various oxidation products.
Reduction reactions: The compound can be reduced under specific conditions to yield different reduction products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, cyanides, and thioureas.
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Products include reduced forms of the compound with different functional groups.
Scientific Research Applications
3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Molecular weights estimated based on provided formulas or analogous structures. †Calculated using formula C₁₂H₁₇Cl₂NO.
Key Differences and Implications
Reactivity and Stability
Pharmacological Relevance
- GW3965 HCl : The trifluoromethyl and diphenylethyl groups enhance lipophilicity and metabolic stability, contrasting with the target compound’s simpler structure, which may prioritize synthetic versatility over target specificity.
- UM 762 : Bromine substituents increase molecular weight and may alter electronic properties, while the benzyl alcohol group reduces electrophilicity compared to benzyl chloride.
Solubility and Bioavailability
- Metabutoxycaine HCl : The ester group increases hydrolysis susceptibility in physiological conditions, limiting stability compared to the target compound’s benzyl chloride.
- 3-(Dimethylamino)propanamide HCl : The amide group enhances hydrogen-bonding capacity, improving aqueous solubility relative to the target compound’s hydrophobic benzyl core.
Notes
Data Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthesis Inference : Pathways may involve hydrogenation (as in ) or chiral resolution (as in ), but further validation is required.
Contradictions: No direct contradictions exist among sources, though functional group diversity complicates extrapolation.
Biological Activity
3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C12H19Cl2NO
- Molecular Weight : 252.19 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Freely soluble in water and alcohol; slightly soluble in acetone.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to modulate neurotransmitter systems, potentially influencing pathways related to pain and inflammation.
Target Interactions
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in the modulation of pain and inflammatory responses.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
Pharmacological Effects
- Analgesic Properties : The compound has shown potential as an analgesic agent in animal models, indicating its ability to reduce pain perception.
- Anti-inflammatory Effects : It may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators.
Case Studies and Experimental Data
-
Animal Studies :
- In a controlled study involving rodents, administration of this compound resulted in a significant reduction of pain responses compared to control groups.
- Dosage-dependent effects were observed, with higher doses correlating with increased analgesic efficacy but also with higher toxicity levels.
-
Cellular Studies :
- In vitro studies demonstrated that the compound modulates cellular signaling pathways associated with inflammation, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
